molecular formula C16H15N5O2S B4418931 1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE

1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE

Cat. No.: B4418931
M. Wt: 341.4 g/mol
InChI Key: BNSOARHZZPFZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE is a complex organic compound that features an indoline core structure. Indoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique combination of functional groups that make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE typically involves multiple steps, starting with the preparation of the indoline core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The tetrazole moiety is often introduced via a [3+2] cycloaddition reaction between azides and nitriles .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process .

Mechanism of Action

The mechanism of action of 1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE involves its interaction with specific molecular targets. The indoline core can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the tetrazole moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[2-methyl-5-(tetrazol-1-yl)phenyl]sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-12-6-7-14(20-11-17-18-19-20)10-16(12)24(22,23)21-9-8-13-4-2-3-5-15(13)21/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSOARHZZPFZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE
Reactant of Route 2
1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE
Reactant of Route 3
1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE
Reactant of Route 4
1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE
Reactant of Route 5
1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE
Reactant of Route 6
1-{[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]SULFONYL}INDOLINE

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